molecular formula C9H10BrFN2O B1408853 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine CAS No. 1704069-41-9

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine

Cat. No.: B1408853
CAS No.: 1704069-41-9
M. Wt: 261.09 g/mol
InChI Key: PZVHGBOSSVFLJC-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrFN2O It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine typically involves the reaction of 3-bromo-5-fluoropyridine with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.

Scientific Research Applications

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluoropyridin-2-yl)morpholine depends on its specific applicationThese interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can provide distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(3-Bromo-5-fluoropyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1704069-41-9
  • Molecular Formula: C10H10BrF N2O

The biological activity of this compound may involve several mechanisms, primarily related to its interaction with various biological targets:

  • Enzyme Inhibition: Morpholine derivatives often act as enzyme inhibitors, which can affect metabolic pathways. The presence of the bromine and fluorine substituents may enhance binding affinity to target enzymes.
  • Receptor Modulation: The compound may interact with specific receptors, modulating their activity and impacting cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)0.48
Compound BU-937 (leukemia)0.76
Compound CHCT-116 (colon cancer)1.54

These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Research has also pointed to the neuroprotective potential of morpholine derivatives. For example, studies involving morpholine compounds demonstrated protective effects against neuronal cell death induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Study on Anticancer Activity
    A study published in MDPI explored the cytotoxic effects of morpholine derivatives on various cancer cell lines. The results indicated that certain derivatives, including those with halogen substitutions like bromine and fluorine, exhibited enhanced biological activity compared to their non-substituted counterparts. This suggests that this compound could possess similar or superior anticancer properties .
  • Neurotoxicity Investigation
    Another investigation focused on the neurotoxic potential of morpholine-containing compounds. The study highlighted that while some morpholines exhibited beneficial effects in neuronal models, others demonstrated toxicity at higher concentrations, necessitating careful evaluation of dosage in therapeutic applications .

Properties

IUPAC Name

4-(3-bromo-5-fluoropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHGBOSSVFLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252106
Record name Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-41-9
Record name Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(3-bromo-5-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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